2,4-Dihydroxy-N'-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a benzohydrazide core, a pyrazole ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
- Dissolve 2,4-dihydroxybenzohydrazide in a suitable solvent such as ethanol.
- Add the aldehyde or ketone (e.g., 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) to the solution.
- Add a catalytic amount of acid (e.g., acetic acid) to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzohydrazide: A simpler analog without the pyrazole ring.
1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Hydrazones: A class of compounds with similar hydrazide functional groups.
Uniqueness
2,4-Dihydroxy-N’-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is unique due to its combination of functional groups and aromatic rings, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
881403-01-6 |
---|---|
Molecular Formula |
C26H24N4O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H24N4O4/c1-2-14-34-22-11-8-18(9-12-22)25-19(17-30(29-25)20-6-4-3-5-7-20)16-27-28-26(33)23-13-10-21(31)15-24(23)32/h3-13,15-17,31-32H,2,14H2,1H3,(H,28,33)/b27-16+ |
InChI Key |
YNOIFDSUNUXISB-JVWAILMASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.